N-(3,4-difluorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGPRNTBCRIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261738 | |
| Record name | Methanesulfonamide, N-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330468-72-9 | |
| Record name | Methanesulfonamide, N-(3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330468-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3,4 Difluorophenyl Methanesulfonamide and Its Analogues
Classical Approaches to Arylsulfonamide Formation
The traditional methods for constructing the arylsulfonamide bond are robust and widely utilized in organic synthesis.
The most direct and long-standing method for the synthesis of arylsulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.gov This nucleophilic substitution reaction is typically straightforward and efficient. The synthesis of N-(3,4-difluorophenyl)methanesulfonamide would thus involve the reaction of methanesulfonyl chloride with 3,4-difluoroaniline (B56902).
The general reaction is as follows:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
While the amination step itself is generally high-yielding, the primary challenge often lies in the synthesis of the requisite sulfonyl chloride. nih.gov Traditional methods for preparing arylsulfonyl chlorides include the electrophilic aromatic substitution of an arene with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds. nih.gov These methods can suffer from harsh reaction conditions and limited functional group tolerance. nih.gov
A common procedure for the synthesis of a sulfonamide derivative involves reacting the corresponding amine with a sulfonyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide was achieved by reacting 3,4-difluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of triethylamine (B128534). nih.gov Similarly, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has been synthesized from the reaction of 3,4-difluoroaniline and 3,4,5-trimethoxybenzoyl chloride. nih.gov
Table 1: Examples of Sulfonamide Synthesis via Amination of Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |
| 3,4-Difluoroaniline | 3,4-Dimethoxybenzenesulfonyl chloride | N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 56 | nih.gov |
| Trimetazidine | Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | mdpi.com |
| Trimetazidine | Phenylsulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | - | mdpi.com |
| 1,4-Phenylene diamine | Toluene-4-sulfonyl chloride | N-(4-aminophenyl)-4-methylbenzenesulfonamide | - |
While not always catalytic in the strictest sense, certain solvents and additives can significantly influence the outcome of N-arylsulfonamide synthesis. N-Methylpyrrolidinone (NMP) and dimethylformamide (DMF) are polar aprotic solvents that can facilitate these reactions by enhancing the solubility of reactants and promoting the desired transformations.
For instance, NMP has been employed as a solvent in the copper-free Sonogashira coupling reaction of aryl iodides and bromides, a reaction that can be used to synthesize analogues of the target compound. wikipedia.org In the context of sulfonamide formation, an iron-catalyzed method for synthesizing N-arylsulfonamides from nitroarenes and sodium arylsulfinates identified DMSO as the ideal solvent, showcasing the importance of solvent choice in optimizing these reactions. organic-chemistry.org The use of specific catalytic systems can also provide milder reaction conditions and greater functional group tolerance. For example, a palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and their subsequent in situ conversion to sulfonamides under mild conditions. nih.gov
Table 2: Catalytic and Solvent Systems in Arylsulfonamide Synthesis
| Reaction Type | Catalyst/Solvent | Key Features | Reference |
| N-Arylsulfonamide Formation | FeCl₂ / DMSO | Utilizes nitroarenes as the nitrogen source under mild conditions. | organic-chemistry.org |
| Chlorosulfonylation of Arylboronic Acids | Palladium catalyst | Allows for in situ derivatization to sulfonamides. | nih.gov |
| Copper-Free Sonogashira Coupling | Dipyridylpalladium complex / NMP | Effective for coupling aryl iodides and bromides. | wikipedia.org |
Process Optimization and Purity Enhancement
Recrystallization Techniques for Optical Purity
for this compound. To provide such an article would require access to proprietary industrial process development data or specific academic research that does not appear to be publicly available at this time.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography of N-(3,4-difluorophenyl)methanesulfonamide and Related Structures
A definitive X-ray crystallography study for this compound has not been reported. Such a study is essential for unequivocally determining the three-dimensional arrangement of atoms in the crystalline state.
Molecular Conformation and Geometrical Parameters (Bond Lengths, Angles, Torsion Angles)
Without experimental crystallographic data, the precise bond lengths, bond angles, and torsion angles of this compound remain undetermined. A crystallographic analysis would provide these parameters, offering insights into the molecule's conformation, such as the planarity of the phenyl ring and the geometry around the sulfonamide group. For comparative purposes, studies on analogous compounds, such as N-(4-fluorophenyl)methanesulfonamide and various di- and tri-substituted phenylsulfonamides, have established typical ranges for S-N, S-O, and S-C bond lengths, as well as the C-S-N-C torsion angle which dictates the relative orientation of the phenyl ring and the methanesulfonyl group. carlroth.com
Intermolecular Interactions: Hydrogen Bonding Networks
The this compound molecule contains a hydrogen bond donor (the N-H group) and multiple acceptors (the two sulfonyl oxygen atoms and the two fluorine atoms). This composition suggests the potential for the formation of significant intermolecular hydrogen bonds. In related sulfonamide crystal structures, N-H···O hydrogen bonds are a common and dominant feature, often leading to the formation of chains or dimeric motifs. nih.govmdpi.com The specific network for the title compound, including which acceptor sites are utilized and the resulting dimensionality of the hydrogen-bonded assembly, can only be confirmed through experimental crystallographic investigation.
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of crystallographic data. If such data were available, a Hirshfeld surface analysis for this compound would allow for the quantification of different types of intermolecular contacts (e.g., H···H, H···F, H···O) and provide a visual representation of the interaction landscape around the molecule.
High-Resolution Spectroscopic Techniques
Spectroscopic techniques are fundamental for elucidating the structure of molecules in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
While general principles of NMR spectroscopy for substituted methanesulfonamides are well-established, specific and assigned ¹H and ¹³C NMR data for this compound are not available in peer-reviewed literature. nih.govchemrxiv.org
A ¹H NMR spectrum would be expected to show a singlet for the methyl (CH₃) protons, a signal for the N-H proton, and a set of multiplets in the aromatic region corresponding to the three protons on the difluorophenyl ring. The coupling patterns and chemical shifts of these aromatic protons would be characteristic of the 1,2,4-substitution pattern.
A ¹³C NMR spectrum would provide signals for the methyl carbon and the six carbons of the difluorophenyl ring. The chemical shifts of the fluorine-bearing carbons would be particularly informative.
Conformational studies in solution could potentially be performed using advanced NMR techniques, but no such studies have been published for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of this compound. The spectra are characterized by absorption bands corresponding to specific molecular vibrations, such as stretching and bending modes. researchgate.netnih.gov
The analysis of N-(substituted phenyl)-methanesulfonamides reveals several characteristic vibrational frequencies. researchgate.netresearchgate.net The N-H stretching vibration is typically observed in the region of 3232–3298 cm⁻¹. researchgate.net Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group appear in the ranges of 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.netresearchgate.net Furthermore, the S-N stretching vibration gives rise to a band between 833 cm⁻¹ and 926 cm⁻¹. researchgate.net
In addition to these core functional group vibrations, the spectrum for this compound will also display bands associated with the difluorinated aromatic ring. These include aromatic C-H stretching vibrations, typically found above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1400–1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong bands in the fingerprint region, generally between 1100 cm⁻¹ and 1300 cm⁻¹. The presence of both internal and external crystal lattice vibrational modes can be differentiated in the Raman spectra of solid-state materials. researchgate.netrsc.org
Table 1: Characteristic Vibrational Modes for this compound This table outlines the principal vibrational modes, their corresponding functional groups, and the expected wavenumber ranges based on data from analogous sulfonamide compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | -NH- | 3230 - 3300 researchgate.net |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 |
| Asymmetric SO₂ Stretch | -SO₂- | 1317 - 1331 researchgate.net |
| Symmetric SO₂ Stretch | -SO₂- | 1139 - 1157 researchgate.net |
| C=C Aromatic Stretch | Ar C=C | 1400 - 1600 |
| C-F Stretch | Ar-F | 1100 - 1300 |
| S-N Stretch | -SO₂-NH- | 833 - 926 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). ir-spectra.com The key chromophores in this molecule are the difluorophenyl ring and the sulfonamide group, which contains non-bonding (n) electrons on the oxygen and nitrogen atoms and pi (π) electrons in the aromatic system.
The expected electronic transitions include π → π* and n → π* transitions. researchgate.net
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity. For benzene (B151609) derivatives, these often appear as strong bands in the UV region. researchgate.net
n → π transitions:* These transitions involve moving an electron from a non-bonding orbital (e.g., on the sulfonyl oxygens or the amide nitrogen) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions. researchgate.net
The polarity of the solvent can significantly influence the energy of these transitions, a phenomenon known as solvatochromism. researchgate.netijcce.ac.ir This effect arises from differential stabilization of the ground and excited states by the solvent molecules.
Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to greater stabilization of the polar ground state of n-electrons through interactions like hydrogen bonding. This increases the energy gap for the n → π* transition, resulting in a shift of the absorption maximum (λmax) to a shorter wavelength. researchgate.netyoutube.com
Bathochromic Shift (Red Shift): For π → π* transitions, the excited state is often more polar than the ground state. Polar solvents will stabilize the excited state more effectively, decreasing the energy gap for the transition and shifting the λmax to a longer wavelength. youtube.commdpi.com
Therefore, when analyzing this compound in solvents of increasing polarity (e.g., from hexane (B92381) to ethanol (B145695) to dimethyl sulfoxide), a blue shift is anticipated for the n → π* band and a red shift for the π → π* band. youtube.commdpi.com
Table 2: Predicted Electronic Transitions and Solvent Effects for this compound This table summarizes the anticipated electronic transitions and the expected shift in absorption maximum (λmax) with increasing solvent polarity.
| Transition Type | Orbitals Involved | Expected λmax Shift in Polar Solvents | Rationale |
| π → π | Phenyl Ring π → π | Bathochromic (Red Shift) | Stabilization of the more polar excited state. mdpi.com |
| n → π | O/N lone pair → π | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons. researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. With a molecular formula of C₇H₇F₂NO₂S, the compound has a monoisotopic mass of approximately 207.02 Da. In a mass spectrum, this would be observed as the molecular ion peak (M⁺•) at m/z 207. nih.gov
Electron ionization (EI) mass spectrometry typically induces extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of sulfonamides is well-documented and generally involves the cleavage of the weakest bonds and the formation of stable ions and neutral fragments. uni-saarland.deresearchgate.net For this compound, several key fragmentation pathways are anticipated:
Cleavage of the S-N Bond: This is a common fragmentation pathway for sulfonamides, which would yield the methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79 and the 3,4-difluoroanilino fragment [C₆H₄F₂N]⁺ at m/z 129. libretexts.org
Loss of Sulfur Dioxide (SO₂): The molecular ion can undergo rearrangement and lose a neutral SO₂ molecule (64 Da), resulting in a fragment ion at m/z 143 ([C₇H₇F₂N]⁺•). libretexts.org
Loss of a Methyl Radical: Cleavage of the C-S bond can lead to the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 192 ([C₆H₄F₂NO₂S]⁺•).
Formation of Aryl Cation: The fragment at m/z 129 corresponding to the difluoroanilino portion can further fragment, for example, by losing HCN to give an ion at m/z 102.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table details the expected key fragments, their mass-to-charge ratios (m/z), and the corresponding structural assignments or neutral losses.
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
| 207 | [C₇H₇F₂NO₂S]⁺• (Molecular Ion) | - |
| 192 | [C₆H₄F₂NO₂S]⁺• | •CH₃ |
| 143 | [C₇H₇F₂N]⁺• | SO₂ |
| 129 | [C₆H₅F₂N]⁺• or [C₆H₄F₂N]⁺ | •SO₂CH₃ or SO₂CH₃ |
| 79 | [CH₃SO₂]⁺ | •C₆H₄F₂N |
Theoretical and Computational Chemistry of N 3,4 Difluorophenyl Methanesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, including Density Functional Theory (DFT), Hartree-Fock (HF), and other ab initio methods, are fundamental tools for investigating the properties of molecules like N-(3,4-difluorophenyl)methanesulfonamide. nih.gov These methods are used to predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy. nih.govnih.gov DFT methods, particularly with hybrid functionals like B3LYP, are widely employed for their balance of computational cost and accuracy in reproducing experimental data for similar sulfonamide compounds. nih.gov
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES), representing the most stable conformation of the molecule. slideshare.netresearchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like DFT with basis sets such as 6-31G(d,p) are commonly used to achieve a reliable optimized geometry. nih.gov
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S-O (sulfonyl) | ~1.43 |
| Bond Length (Å) | S-N | ~1.63 |
| Bond Length (Å) | N-C (aryl) | ~1.42 |
| Bond Length (Å) | S-C (methyl) | ~1.77 |
| Bond Angle (°) | O-S-O | ~120 |
| Bond Angle (°) | C-S-N | ~105 |
| Dihedral Angle (°) | C-S-N-C | ~70-90 |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.comnih.gov
Table 2: Illustrative Frontier Molecular Orbital Data Note: This table presents typical energy values for similar aromatic sulfonamides. Specific values for this compound would require dedicated calculation.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wisc.eduwisc.edu This method is used to investigate hyperconjugative interactions, which involve charge delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov
The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu Larger E(2) values indicate a more significant interaction and greater molecular stability. nih.gov For this compound, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (σ* and π*) of adjacent bonds. nih.govnih.gov This analysis clarifies the nature of the intramolecular charge transfer and the electron density distribution across the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov
For this compound, the MEP map would likely show the most negative potential (red) around the electronegative oxygen atoms of the sulfonyl group and the fluorine atoms. The hydrogen atom of the N-H group would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor site. nih.gov This mapping provides crucial insights into the molecule's intermolecular interaction sites. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with a solvent environment at an atomistic level.
In Silico Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental measurements.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). core.ac.uk Calculations are typically performed on the optimized geometry of the molecule. Comparing calculated shifts with experimental data can help confirm the molecular structure and assign ambiguous peaks. core.ac.uknih.gov The accuracy of the prediction can be improved by considering solvent effects. nih.gov
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic displacements (Hessian matrix). chemrxiv.orgunifi.it DFT calculations often yield vibrational frequencies that are systematically higher than experimental values due to the harmonic approximation and basis set limitations. chemrxiv.orgnih.gov Therefore, the calculated frequencies are often scaled by an empirical factor to achieve better agreement with experimental spectra. nih.gov This analysis, combined with Potential Energy Distribution (PED) calculations, allows for a detailed assignment of the vibrational modes. nih.gov
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.commdpi.comqnl.qa By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths. nih.govrsc.org This analysis helps to understand the nature of the electronic transitions, such as π→π* or n→π*, and how they are influenced by the molecular structure. researchgate.net For this compound, TD-DFT can elucidate how the difluorophenyl and methanesulfonamide (B31651) moieties contribute to its electronic absorption profile. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
A comprehensive understanding of the electronic structure and the nature of chemical bonds within this compound can be achieved through the Quantum Theory of Atoms in Molecules (QTAIM). This powerful theoretical framework, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms within a molecule and the characterization of the bonds between them. pitt.edursc.org The analysis focuses on the topological features of the electron density, ρ(r), particularly the bond critical points (BCPs)—locations of minimum electron density along the path of maximum density that links two bonded nuclei, known as the bond path. wiley-vch.de
It is important to note that while the principles of QTAIM are well-established, a specific, detailed research study applying this analysis to this compound with corresponding experimental or calculated data tables is not available in the surveyed literature. Therefore, this section will describe the expected characteristics of the bonding based on QTAIM analysis of analogous chemical moieties and functional groups.
The nature of a chemical bond in QTAIM is primarily characterized by the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. The Laplacian of the electron density indicates whether the electron density is locally concentrated (∇²ρ < 0), which is characteristic of shared-shell (covalent) interactions, or locally depleted (∇²ρ > 0), which is typical for closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. wiley-vch.de
Characterization of Covalent Bonds:
In this compound, the covalent bonds of the aromatic ring (C-C), the carbon-sulfur bond (C-S), the sulfur-nitrogen bond (S-N), the sulfur-oxygen bonds (S=O), the carbon-fluorine bonds (C-F), and the carbon-hydrogen bonds (C-H) would each exhibit a unique BCP with specific topological properties.
Aromatic C-C and C-H Bonds: The C-C bonds within the benzene (B151609) ring are expected to show ρ and ∇²ρ values indicative of significant covalent character. mdpi.com The delocalized π-system of the aromatic ring influences the electron density distribution. uchile.cl A topological analysis would likely reveal bond paths connecting the adjacent carbon atoms of the ring.
Carbon-Fluorine (C-F) Bonds: The C-F bonds are known to be highly polarized covalent bonds. QTAIM analysis would likely show a significant negative Laplacian value, confirming their shared-shell nature, but the electron density at the BCP would be shifted towards the highly electronegative fluorine atom.
Illustrative Data for Covalent Bond Characterization
The following table provides a hypothetical representation of the kind of data a QTAIM analysis would yield for the covalent bonds in this compound. This data is for illustrative purposes only and is not derived from an actual calculation on the molecule.
| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | Bond Type Indicated |
| C-C (aromatic) | ~2.0 | Negative | Covalent |
| C-S | ~1.5 | Negative | Polar Covalent |
| S-N | ~1.0 | Slightly Positive | Highly Polar, Closed-Shell |
| S=O | ~2.5 | Negative | Polar Covalent |
| C-F | ~1.8 | Negative | Highly Polar Covalent |
Characterization of Non-Covalent Interactions:
QTAIM is also exceptionally useful for identifying and characterizing weaker non-covalent interactions, which can be crucial for understanding the molecule's conformation and crystal packing. up.ac.za For these interactions, the electron density (ρ) at the BCP is typically low, and the Laplacian (∇²ρ) is positive. researchgate.net
Intramolecular Interactions: The presence of fluorine and oxygen atoms allows for potential intramolecular hydrogen bonds (e.g., C-H···O or C-H···F) or other weak interactions. A QTAIM analysis would confirm the existence of such interactions by locating a bond path and a corresponding BCP between the interacting atoms. Studies on other fluorinated organic molecules have successfully characterized C-H···F and C-F···F interactions using this method. rsc.orgresearchgate.net
Intermolecular Interactions: In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. QTAIM can be used to analyze the crystal packing and quantify the strength of interactions like hydrogen bonds (N-H···O) and other weaker contacts involving fluorine atoms. up.ac.za The topological parameters at the BCPs of these interactions provide insight into their nature (e.g., electrostatic, van der Waals).
Illustrative Data for Non-Covalent Interaction Characterization
The table below is a hypothetical representation of QTAIM data for potential non-covalent interactions. This data is for illustrative purposes only and is not from an actual study.
| Interaction | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | Interaction Type Indicated |
| N-H···O (Intermolecular) | ~0.1-0.2 | Positive | Hydrogen Bond |
| C-H···F (Intramolecular) | ~0.05 | Positive | Weak Hydrogen Bond |
| C-F···F-C (Intermolecular) | ~0.03 | Positive | van der Waals / Dipole-Dipole |
Reaction Mechanisms and Chemical Reactivity of N 3,4 Difluorophenyl Methanesulfonamide
Mechanistic Investigations of Sulfonamide Synthesis Reactions
The synthesis of N-(3,4-difluorophenyl)methanesulfonamide is most commonly achieved through the reaction of 3,4-difluoroaniline (B56902) with methanesulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The synthesis of a structurally similar compound, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, has been described involving the reaction of 3,4-difluoroaniline with an aromatic sulfonyl chloride in the presence of a base like triethylamine (B128534). nih.gov This supports the proposed mechanism for the synthesis of this compound. The general steps of this reaction are as follows:
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the nitrogen atom of 3,4-difluoroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new N-S bond.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming nitrogen, two oxygen atoms, the methyl group, and the chlorine atom.
Departure of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the double bond between the sulfur and one of the oxygen atoms is reformed.
Deprotonation: The resulting product is a protonated sulfonamide. A base, such as triethylamine or an excess of the aniline (B41778) starting material, removes the proton from the nitrogen atom to yield the final, neutral this compound product and the corresponding ammonium (B1175870) salt.
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a critical functional group that significantly influences the molecule's chemical properties.
Acid-Base Properties and Proton Transfer Pathways
The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. The two oxygen atoms on the sulfur atom pull electron density away from the N-H bond, weakening it and facilitating the release of a proton (H⁺).
Proton transfer from the sulfonamide nitrogen is a fundamental acid-base reaction. In the presence of a base, the proton can be abstracted to form the corresponding anion. This process is crucial in many of its biological and chemical reactions. The pathway for this proton transfer is typically a direct interaction with a base, although in certain environments, solvent molecules can mediate the transfer through a network of hydrogen bonds. nih.gov
Nucleophilic and Electrophilic Character of the Sulfonamide Nitrogen
The nitrogen atom in this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, part of an electrophilic system.
Nucleophilic Character: The lone pair of electrons on the sulfonamide nitrogen allows it to act as a nucleophile. However, the nucleophilicity is significantly reduced compared to a typical amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group and the difluorophenyl ring. Despite this reduced reactivity, the nitrogen can still participate in reactions such as N-alkylation or N-arylation, particularly after deprotonation to form the more nucleophilic sulfonamidate anion. Palladium-catalyzed cross-coupling reactions are a modern and efficient method for the N-arylation of methanesulfonamide (B31651) and related nucleophiles. organic-chemistry.org
Electrophilic Character: While the nitrogen atom itself is not inherently electrophilic, the sulfonamide group as a whole can be part of an electrophilic species. For instance, in N-acyl-N-aryl sulfonamides, the entire group can act as a leaving group in acyl transfer reactions, demonstrating the electrophilic nature of the acylated sulfonamide. researchgate.net This highlights that the reactivity of the sulfonamide nitrogen is highly dependent on the molecular context and the reacting partner.
Reactions Involving the Difluorophenyl Ring
The 3,4-difluorophenyl ring is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents (the two fluorine atoms and the methanesulfonamido group).
Electrophilic Aromatic Substitution Studies
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The substituents on the ring determine the rate and position of the incoming electrophile.
Fluorine Atoms: Fluorine is an ortho, para-directing deactivator. It is deactivating due to its strong inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). csbsju.edulibretexts.org
Methanesulfonamido Group (-NHSO₂CH₃): This group is generally considered to be an ortho, para-director and a deactivator of the aromatic ring. The nitrogen atom can donate its lone pair into the ring via resonance, directing electrophiles to the ortho and para positions. However, the strong electron-withdrawing sulfonyl group deactivates the ring towards electrophilic attack.
The combined effect of these substituents on this compound would result in a deactivated ring. The potential sites for electrophilic attack would be the positions ortho and para to the methanesulfonamido group (positions 2 and 5) and the positions ortho to the fluorine atoms. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with a complex interplay of electronic and steric factors. The directing effects of various substituents in electrophilic aromatic substitution are well-documented. youtube.comunizin.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -NHSO₂CH₃ | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution Studies (relevant to difluorophenyl substitution)
Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is favored when the ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups.
The two fluorine atoms on the phenyl ring of this compound make the ring susceptible to SₙAr. Fluorine is a good leaving group for SₙAr reactions. The electron-withdrawing nature of the fluorine atoms and the sulfonamide group activates the ring towards nucleophilic attack. wikipedia.org
The position of nucleophilic attack on the 1,2-difluorobenzene (B135520) system can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net In the context of this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The substitution is most likely to occur at the carbon atom that can best stabilize the negative charge in the intermediate Meisenheimer complex. The presence of the sulfonamide group would further influence the regioselectivity of such a reaction. Studies on the nucleophilic aromatic substitution of other difluorobenzene derivatives provide insights into the potential reactivity of this compound. nih.govacs.org
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Solid State Chemistry and Crystal Engineering of N 3,4 Difluorophenyl Methanesulfonamide
Polymorphism and Pseudopolymorphism of Aryl Sulfonamides
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. nih.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties. Pseudopolymorphism refers to solvates and hydrates, where solvent molecules are incorporated into the crystal lattice. The sulfonamide functional group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, makes this class of compounds particularly susceptible to polymorphism. nih.govresearchgate.net The discovery of new crystalline forms of sulfonamides has often been fortuitous, but systematic study reveals that intermolecular interactions are key to their supramolecular structures. nih.govresearchgate.net
The identification and characterization of different crystalline forms of aryl sulfonamides are typically achieved through a combination of analytical techniques. Single-crystal and powder X-ray diffraction (XRD) are the definitive methods for determining the crystal structure and identifying unique polymorphs. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to identify phase transitions between polymorphs and to determine their relative thermodynamic stabilities. Spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can also distinguish between polymorphs by detecting shifts in vibrational frequencies that result from different intermolecular interactions in the solid state. researchgate.net
For aryl sulfonamides, the primary difference between polymorphs often lies in the arrangement of the N-H···O=S hydrogen bonds. figshare.com These interactions typically lead to two common supramolecular synthons: a catemer (chain) or a dimer (cyclic) motif. figshare.com A systematic study of N-phenyl benzene (B151609) sulfonamides found that the dimer and catemer motifs occur with nearly equal probability. figshare.com The specific conformation of the sulfonamide molecule can also differ between polymorphs, leading to what is known as conformational polymorphism. researchgate.net
Table 1: Common Techniques for Characterizing Crystalline Forms
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Definitive crystal structure, bond lengths, bond angles, packing arrangement. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" for a specific crystalline phase, used for identification. |
| Differential Scanning Calorimetry (DSC) | Measures melting points, transition temperatures, and enthalpies. |
| Thermogravimetric Analysis (TGA) | Detects weight loss, used to identify solvates/hydrates. |
| Infrared (IR) & Raman Spectroscopy | Provides information on molecular vibrations sensitive to intermolecular bonding. |
The formation of a specific polymorph or pseudopolymorph is highly dependent on the crystallization conditions. Factors such as the choice of solvent, temperature, cooling rate, and degree of supersaturation can dictate which crystalline form nucleates and grows. researchgate.netwhiterose.ac.uk It is a common observation that metastable polymorphs may crystallize first under conditions of rapid cooling or high supersaturation, in accordance with Ostwald's Rule of Stages, and may later convert to a more stable form. researchgate.net
For example, studies on the sulfonamide drug sulfamerazine have shown that its two polymorphic forms are enantiotropically related, with a transition temperature between 51 and 54 °C. researchgate.net The choice of solvent can guide the crystallization outcome; protic solvents might favor one form, while aprotic solvents promote another. researchgate.net Mechanical stress, such as grinding or milling, can also induce polymorphic transformations, sometimes via a transient amorphous phase. researchgate.net The presence of humidity and excipients are other factors known to affect the stability and interconversion of sulfonamide polymorphs during storage and manufacturing processes. researchgate.net
Table 2: Factors Influencing Polymorph Formation
| Factor | Effect |
| Solvent | Polarity, hydrogen-bonding capacity, and solute-solvent interactions can favor specific polymorphs. whiterose.ac.uk |
| Temperature | Can determine the thermodynamically stable form (for enantiotropic systems). researchgate.net |
| Cooling Rate | Rapid cooling often yields metastable forms; slow cooling favors stable forms. whiterose.ac.uk |
| Mechanical Stress | Grinding or compaction can induce transformations to more stable forms. researchgate.net |
| Additives/Impurities | Can inhibit the nucleation of one form or stabilize another. purdue.edu |
The structural differences between polymorphs of aryl sulfonamides can be subtle yet significant. "Synthon polymorphs" arise when the same functional groups interact but form different hydrogen-bonding patterns, such as the previously mentioned chain versus dimer motifs of the N-H···O sulfonamide interaction. figshare.com In other cases, the difference may be due to "conformational polymorphism," where the molecule adopts different shapes in different crystal lattices. researchgate.net For instance, the relative orientation of the aryl rings in N-(3,4-difluorophenyl)methanesulfonamide could vary between polymorphs.
Co-crystallization Strategies
Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of APIs by incorporating a neutral co-former molecule into the crystal lattice in a stoichiometric ratio. nih.gov For sulfonamides, this strategy provides an opportunity to create novel solid forms with potentially improved properties by introducing new intermolecular interactions. The design of co-crystals relies on an understanding of supramolecular synthons—the robust and predictable building blocks formed by intermolecular interactions. acs.org
The design of co-crystals containing this compound would focus on selecting co-formers with functional groups complementary to the sulfonamide moiety. The sulfonamide N-H group is a reliable hydrogen bond donor, while the sulfonyl oxygens are strong acceptors. Therefore, co-formers containing hydrogen bond donors (e.g., carboxylic acids, alcohols, other amides) or strong acceptors (e.g., pyridines, N-oxides) are promising candidates. acs.orgiucr.org The ΔpKa rule can provide guidance; a difference of less than 1 between the API and co-former generally favors co-crystal formation over salt formation.
Common methods for synthesizing co-crystals include:
Solvent Evaporation: A stoichiometric mixture of the API and co-former is dissolved in a common solvent, and the solvent is allowed to evaporate slowly. sysrevpharm.org
Slurry Crystallization: The API and co-former are stirred as a suspension in a small amount of a solvent where they have limited solubility. The stable co-crystal phase will gradually form. sysrevpharm.org
Grinding: Neat or liquid-assisted grinding of the two components can provide the mechanical energy needed to induce co-crystal formation. sysrevpharm.org
Melt Crystallization/Hot-Melt Extrusion: The components are melted together and then cooled to allow the co-crystal to form, a method that avoids the use of solvents. nih.gov
While no specific co-crystals of this compound have been reported in the reviewed literature, the principles derived from studies on compounds like sulfaguanidine and celecoxib demonstrate the feasibility of this approach for the broader sulfonamide class. acs.orgiucr.org
The structural analysis of co-crystals, primarily conducted using single-crystal X-ray diffraction, reveals the hierarchy of intermolecular interactions that form the crystal architecture. For sulfonamide co-crystals, the primary interaction is typically a hydrogen bond between the sulfonamide group and the co-former. iucr.org For example, co-crystals with carboxylic acids often exhibit a robust synthon where the acid's hydroxyl group donates a hydrogen bond to one of the sulfonyl oxygens.
In the absence of a specific co-crystal structure for this compound, analysis of analogous structures provides insight. The crystal structure of the related compound N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide shows that intermolecular N—H⋯O hydrogen bonds link the molecules into a one-dimensional chain. nih.gov This highlights the strong tendency of the N-H group on the difluorophenyl sulfonamide core to engage in hydrogen bonding.
Influence of Co-former Selection on Supramolecular Synthon Formation
There is currently no available research data detailing the co-crystallization of this compound with different co-formers. As a result, the influence of co-former selection on the formation of specific supramolecular synthons involving this compound cannot be analyzed. Studies in this area would typically involve screening a range of co-formers with complementary functional groups (e.g., carboxylic acids, amides, pyridines) and characterizing the resulting solid forms using techniques such as X-ray diffraction to identify the intermolecular interactions and synthon patterns. Without such studies, a data table of co-formers and their resulting synthons cannot be generated.
Crystal Habit and Morphology Control
Similarly, the scientific literature lacks any published research on the control of the crystal habit and morphology of this compound. Investigations into this aspect would involve studying the effects of various crystallization conditions—such as solvent, temperature, cooling rate, and the presence of additives—on the final crystal shape. The goal of such studies is to produce crystals with desired properties, for example, changing from needle-like crystals, which can be difficult to process, to more equant or plate-like crystals. The absence of such research means that no data on different crystal habits or the methods to achieve them can be presented.
Potential Applications of N 3,4 Difluorophenyl Methanesulfonamide in Advanced Materials and Chemical Technologies
Nonlinear Optical (NLO) Properties and Optoelectronic Material Applications
Organic materials are a significant area of research for nonlinear optical (NLO) applications due to their potential for high NLO response and molecular engineering. The NLO properties of a molecule, which describe how it interacts with high-intensity light to alter the light's properties, are fundamentally linked to its electronic structure, including the arrangement of electron-donating and electron-accepting groups and the extent of electron delocalization.
While specific experimental data on the NLO properties of N-(3,4-difluorophenyl)methanesulfonamide are not extensively documented in the available literature, the properties of structurally similar compounds suggest its potential in this field. Sulfonamide derivatives are being investigated both theoretically and experimentally as NLO materials. researchgate.net The presence of the sulfonamide group in conjunction with an aromatic system can create the necessary molecular asymmetry and charge-transfer characteristics that are conducive to NLO activity. researchgate.net
Experimental Determination of NLO Response
The experimental evaluation of a compound's NLO response typically involves techniques such as the Z-scan method or Hyper-Rayleigh Scattering to measure nonlinear absorption and refraction. For instance, studies on other novel sulfonamide derivatives have utilized these techniques to determine their efficiency. researchgate.net In one study of a thiosemicarbazide (B42300) derivative, the hyper-Rayleigh scattering hyperpolarizability was calculated to be 6794.51 a.u., indicating significant NLO potential. researchgate.net For this compound, such experimental studies would be required to quantify its specific NLO coefficients and assess its suitability for devices like optical switches or frequency converters.
Theoretical Prediction of Hyperpolarizabilities and NLO Susceptibility
Theoretical calculations using methods like Density Functional Theory (DFT) are crucial for predicting NLO properties. nih.gov These studies calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov For a molecule to have a significant β value, it often needs a substantial change in dipole moment between its ground and excited states. An inverse relationship between the HOMO-LUMO energy gap and the hyperpolarizability (β) has been observed in many organic compounds, suggesting that a smaller energy gap can lead to a larger NLO response. researchgate.net
In a study on a pyrimidine (B1678525) derivative containing both a 4-fluorophenyl group and a methanesulfonamide (B31651) moiety, NLO properties including polarizability and hyperpolarizability were investigated using an iterative electrostatic embedding method, which showed a significant enhancement of NLO behavior in the crystalline phase. nih.gov The third-order nonlinear susceptibility (χ³) of this related molecule was found to be superior to that of known chalcone (B49325) derivatives, highlighting the potential of combining these functional groups for photonic applications. nih.gov A similar theoretical investigation of this compound would be necessary to predict its specific hyperpolarizability and NLO susceptibility.
Utilization as a Reagent or Intermediate in Complex Organic Synthesis
The synthesis of N-arylsulfonamides is of great importance in medicinal chemistry. Traditional methods often involve the reaction of an aniline (B41778) with a sulfonyl chloride, which can produce genotoxic impurities. organic-chemistry.org A safer and more general method for synthesizing compounds like this compound involves the Palladium-catalyzed cross-coupling of methanesulfonamide with an aryl bromide or chloride (e.g., 1-bromo-3,4-difluorobenzene). organic-chemistry.org This approach avoids harsh conditions and mutagenic reagents. organic-chemistry.org Another established route is the reaction of 3,4-difluoroaniline (B56902) with a suitable sulfonyl chloride in the presence of a base. nih.govnih.gov
Once synthesized, this compound can serve as a valuable intermediate for creating more complex molecules. The sulfonamide N-H proton can be deprotonated and subsequently alkylated or arylated to introduce new substituents. Furthermore, the 3,4-difluorophenyl ring is a key structural motif in many pharmaceuticals and functional materials. This moiety is present in intermediates used for the synthesis of complex therapeutic agents like ticagrelor. google.com The presence of the two fluorine atoms can enhance metabolic stability and influence binding affinity to biological targets. The compound can therefore be a building block where the difluorophenyl group provides a specific function, and the sulfonamide group acts as a handle for further chemical modification.
Role in Agrochemical Development (e.g., as a Herbicide Component)
Sulfonamide and sulfonanilide structures are found in a variety of commercially important herbicides. google.com These functional groups can impart biological activity that disrupts essential processes in weeds. For example, some herbicides function by inhibiting specific enzymes in the target plant. The chemical 2',4'-dichloro-5'-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)methanesulfonanilide is used as a pre-emergence herbicide. google.com Additionally, fluorinated phenyl groups are common in modern agrochemicals, often used to tune the compound's efficacy, selectivity, and environmental persistence. justia.com
However, based on available patent and scientific literature, a specific role or application for this compound in agrochemical development is not well-documented. While its structural components—the sulfonamide group and the fluorinated aromatic ring—are relevant to the field, its direct use as a herbicide or as a key intermediate in a commercial agrochemical is not established in the reviewed sources. google.comagribusinessglobal.comgoogleapis.com
Exploration in Proton Conduction and Fuel Cell Membrane Applications (for related sulfonamide structures)
Proton exchange membrane fuel cells (PEMFCs) are a leading clean energy technology, but their performance relies heavily on the proton exchange membrane (PEM). youtube.com While the industry standard is the perfluorinated material Nafion, there is extensive research into alternative hydrocarbon-based polymers to reduce cost and improve performance in certain conditions. orientjchem.org
Sulfonamide and particularly sulfonimide functional groups are highly promising for creating next-generation PEMs. mdpi.com These groups are incorporated into robust polymer backbones, such as poly(phenylenebenzophenone)s or polystyrenes, to facilitate proton transport. mdpi.comresearchgate.net The protons in these systems are conducted via the acidic N-H group of the sulfonamide or sulfonimide. The acidity, and therefore the proton-conducting capability, can be precisely tuned by the electronic nature of the substituents on the nitrogen atom. researchgate.net
| Membrane Material | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (mS/cm) | Conditions | Source |
| SI-branched PPBP-40 | 1.86 | 121.88 | 90 °C, 90% RH | mdpi.com |
| Nafion 117 | Not specified | 84.74 | 90 °C, 90% RH | mdpi.com |
| SP(AN-co-GMA)/PVC Composite | 0.48 | Not specified | Not specified | mdpi.com |
| Sulfonamide-Sulfonimide Copolymer | Not specified | up to 283 | Room Temperature | researchgate.net |
Future Directions and Emerging Research Avenues for N 3,4 Difluorophenyl Methanesulfonamide
Development of More Sustainable and Greener Synthetic Methodologies
Traditional methods for synthesizing sulfonamides often rely on sulfonyl chlorides, which can be hazardous, and employ volatile organic solvents, leading to significant environmental waste. sci-hub.semdpi.com The future of N-(3,4-difluorophenyl)methanesulfonamide synthesis will likely focus on aligning with the principles of green chemistry. tandfonline.com This involves developing protocols that are not only efficient but also environmentally benign, utilizing safer reagents, minimizing by-products, and reducing energy consumption.
Key research frontiers in this area include:
Solvent-Free and Aqueous Synthesis: Moving away from traditional organic solvents is a primary goal. Mechanochemistry, which involves solvent-free reactions in a ball mill, presents a promising alternative for sulfonamide synthesis. rsc.org This method can be combined into a one-pot, double-step procedure for a more streamlined and eco-friendly process. rsc.org Additionally, using water as a reaction medium, often with a simple base like sodium carbonate to scavenge HCl, offers a facile and environmentally friendly route to sulfonamide derivatives at room temperature. sci-hub.semdpi.com
Catalytic Approaches: The development of novel catalysts can significantly improve the sustainability of sulfonamide synthesis. For instance, a magnetite-immobilized nano-ruthenium catalyst has been shown to facilitate the direct coupling of sulfonamides and alcohols, with water as the only by-product. acs.org The magnetic nature of the catalyst also allows for easy separation and reuse, further enhancing its green credentials. acs.org
Alternative Reagent Strategies: Research is ongoing to replace traditional reagents with safer and more efficient alternatives. One-pot syntheses starting from thiols or disulfides, which are oxidized in-situ to form the reactive sulfonyl chloride intermediate, reduce the need to handle the lachrymatory sulfonyl chlorides directly. sci-hub.se Electrochemical methods that couple amines and thiols using electrons as the primary reagent also represent a significant step forward in sustainable synthesis. noelresearchgroup.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides
| Feature | Traditional Synthesis | Emerging Green Methodologies | Potential Application for this compound |
|---|---|---|---|
| Starting Materials | Often uses pre-formed, reactive sulfonyl chlorides. | In-situ generation from thiols/disulfides; direct coupling with alcohols. sci-hub.seacs.org | Synthesis from 3,4-difluorothiophenol (B1350639) or its disulfide, avoiding the isolation of methanesulfonyl chloride. |
| Solvents | Volatile Organic Compounds (VOCs) (e.g., Dichloromethane, Triethylamine). nih.gov | Water, Deep Eutectic Solvents (DESs), or solvent-free (mechanochemistry). mdpi.comrsc.orgua.es | Performing the sulfonylation of 3,4-difluoroaniline (B56902) in an aqueous medium or under solvent-free ball-milling conditions. |
| Catalysts | Often stoichiometric base catalysis. | Reusable nano-catalysts (e.g., nano-Ru/Fe3O4); metal-free options. rsc.orgacs.org | Employing a recyclable catalyst for the coupling reaction to improve atom economy and reduce waste. |
| By-products | Stoichiometric amounts of salt waste (e.g., triethylammonium (B8662869) chloride). | Water is the primary by-product in some catalytic routes. acs.org | A catalytic route where water is the sole by-product would significantly improve the process's environmental footprint. |
| Energy Input | Often requires heating/refluxing. nih.gov | Room temperature reactions; energy input via mechanical force (milling). sci-hub.sersc.org | Developing a room-temperature aqueous synthesis to minimize energy consumption. |
Application of Advanced In-Situ Spectroscopic Probes for Real-time Mechanistic Insight
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. While traditional analysis relies on isolating intermediates and end-of-reaction characterization, future research will increasingly employ advanced in-situ spectroscopic techniques. These tools allow chemists to "watch" the reaction as it happens, providing a wealth of data on transient species, reaction kinetics, and pathway dependencies.
For the synthesis of this compound, these methods could provide unprecedented insight:
Continuous Flow Chemistry: Integrating synthesis into a continuous flow reactor enables precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This setup is ideal for coupling with in-line analytical tools (e.g., IR, NMR, MS) to collect temporal kinetic data. Such studies can reveal unusual reaction behaviors, such as sigmoidal product formation curves, which hint at complex autocatalytic or multi-step mechanisms. rsc.org
Electrochemical Analysis: Techniques like cyclic voltammetry can be used to probe the redox behavior of reactants and intermediates. noelresearchgroup.com In electrochemical syntheses of sulfonamides, this method has been instrumental in identifying key intermediates, such as the aminium radical, and confirming the proposed reaction pathway, providing crucial evidence that would be difficult to obtain otherwise. noelresearchgroup.com
Kinetic and Quenching Experiments: Rapid kinetic experiments can elucidate the initial steps of a reaction. For example, in some sulfonamide syntheses, it was shown that thiols rapidly dimerize to disulfides, suggesting that disulfides can be used as more stable starting materials. noelresearchgroup.com Quenching experiments, where the reaction is stopped at various points and analyzed, can help trap and identify short-lived intermediates, providing snapshots of the reaction's progress. noelresearchgroup.com
Table 2: In-Situ Probes for Mechanistic Analysis of Sulfonamide Synthesis
| Spectroscopic/Analytical Probe | Type of Information Gained | Relevance to this compound Synthesis |
|---|---|---|
| Flow NMR/IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. Structural information on transient species. | Continuously monitor the consumption of 3,4-difluoroaniline and the formation of the product to optimize reaction time and identify potential side-reactions. |
| Cyclic Voltammetry (CV) | Redox potentials of species; identification of radical intermediates. noelresearchgroup.com | Investigate the mechanism of a potential electrochemical synthesis route, determining the oxidation potential of the reactants. |
| Reaction Calorimetry (RC1) | Real-time heat flow data, indicating reaction onset, rate, and completion. | Ensure process safety by identifying highly exothermic steps and preventing thermal runaway, especially during scale-up. |
| Mass Spectrometry (MS) | Detection and identification of intermediates and low-concentration by-products based on mass-to-charge ratio. | Identify key intermediates, such as a sulfenamide, in novel synthetic pathways. noelresearchgroup.com |
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design and Property Prediction
For this compound, AI and ML could be applied in several transformative ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure and a specific property, such as biological activity or toxicity. researchgate.net By developing a QSAR model for a series of N-phenyl-methanesulfonamide derivatives, researchers could predict the activity of new, unsynthesized analogues of this compound, guiding synthetic efforts toward more potent compounds. researchgate.net
De Novo Molecular Design: Generative AI models, akin to a "ChatGPT for molecules," can be trained to design entirely new chemical structures with a desired set of properties. neurosciencenews.com Such a model could be tasked to generate novel derivatives of this compound that are predicted to have improved solubility, better target binding, or dual-target activity. neurosciencenews.com
Property and Process Prediction: ML models can predict a wide range of physicochemical properties (e.g., solubility, melting point) and even the outcome of chemical reactions. newswise.comschrodinger.com This could significantly reduce the number of experiments needed. For instance, an ML model could predict the adsorption behavior of this compound on different materials or optimize the 3D printing parameters for a formulation containing the compound. nih.govnih.gov
Table 3: Application of AI/ML in the Research of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Models predict physicochemical properties (solubility, pKa) and biological activity from the 2D molecular structure. newswise.com | Rapidly screen virtual libraries of derivatives to prioritize candidates for synthesis, saving time and resources. |
| Generative Design | AI generates novel molecular structures optimized for specific, user-defined criteria (e.g., dual-target activity). nih.govneurosciencenews.com | Design new analogues of this compound with potentially superior therapeutic profiles. |
| Reaction Outcome Prediction | ML algorithms predict the yield and potential by-products of a chemical reaction under different conditions. | Optimize synthetic routes for higher efficiency and purity without extensive trial-and-error experimentation. |
| Formulation Design | ML correlates ingredient structure and composition to formulation properties (e.g., stability, release profile). schrodinger.com | Accelerate the development of stable and effective formulations for this compound. |
Exploration of Novel Material Science Applications Beyond Current Scope
While sulfonamides are primarily known for their biological activity, their structural features—a rigid aromatic ring, a polar sulfonamide linker capable of hydrogen bonding, and reactive fluorine atoms—make them intriguing building blocks for novel materials. pexacy.commdpi.com Future research could pivot this compound from a purely pharmaceutical context to the realm of materials science.
Potential areas for exploration include:
Fluorinated Polymers: The presence of two fluorine atoms on the phenyl ring imparts specific properties, such as hydrophobicity and thermal stability. Incorporating this compound as a monomer or functional pendant group into a polymer backbone could lead to materials with unique surface properties, suitable for applications like specialized coatings or membranes.
Supramolecular Assemblies: The sulfonamide group is an excellent hydrogen bond donor and acceptor. This directional bonding capability can be exploited to guide the self-assembly of molecules into highly ordered structures, such as liquid crystals or organic gels. The specific arrangement of fluorine atoms could further influence the packing and stacking of these assemblies. mdpi.com
Organic Electronics: Fluorinated organic molecules are of significant interest in the field of organic electronics (e.g., OLEDs, OFETs) because fluorine substitution can tune the electronic energy levels (HOMO/LUMO) of the material. nationalacademies.org The electron-withdrawing nature of the difluorophenyl and sulfonyl groups could make this compound or its derivatives interesting candidates for n-type semiconductors or host materials in electronic devices.
Table 4: Potential Material Science Applications for this compound
| Potential Application | Relevant Structural Features | Rationale |
|---|---|---|
| Specialty Polymers | Difluorophenyl group; polymerizable functional handles could be added. | Fluorine atoms can enhance thermal stability, chemical resistance, and create low-surface-energy (hydrophobic) materials. |
| Functional Coatings | Hydrophobicity from fluorine atoms; adhesion properties from polar sulfonamide group. | Development of water-repellent or anti-fouling surfaces for various substrates. |
| Organic Semiconductors | Electron-withdrawing difluorophenyl and sulfonyl groups. nationalacademies.org | The electronic properties could be suitable for use as n-type materials in organic field-effect transistors (OFETs). |
| Crystal Engineering | Strong hydrogen bonding capacity of the sulfonamide (N-H···O=S) group. mdpi.com | Designing predictable crystalline networks (cocrystals) with other molecules to create materials with tailored optical or physical properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(3,4-difluorophenyl)methanesulfonamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves sulfonylation of 3,4-difluoroaniline with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–5°C) minimizes side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction progress can be monitored using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and characterized by [1]H/13C NMR and IR spectroscopy to confirm sulfonamide bond formation .
Q. How can the molecular structure of this compound be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol) are analyzed using a Bruker diffractometer. Data refinement with SHELXL (e.g., SHELX-97) confirms bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between aromatic rings. Visualization tools like ORTEP-3 can model thermal ellipsoids and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : [1]H NMR (DMSO-d6) shows aromatic protons (δ 7.2–7.8 ppm, split due to fluorine coupling) and sulfonamide NH (δ ~10.5 ppm). [19]F NMR reveals distinct signals for 3-F and 4-F substituents.
- IR : Strong absorption bands at ~1330 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).
- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]+ at m/z 222.1 .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling for this sulfonamide?
- Methodological Answer : Discrepancies (e.g., bond angles or torsional strains) may arise from crystal packing effects vs. gas-phase DFT calculations (e.g., B3LYP/6-311++G**). Cross-validate using:
- Hirshfeld Surface Analysis to quantify intermolecular interactions in the crystal lattice.
- Molecular Dynamics Simulations (e.g., AMBER) to assess flexibility in solution.
- Synchrotron Data for higher-resolution refinement .
Q. What strategies are effective in studying the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen against kinases or sulfotransferases, leveraging the sulfonamide moiety’s affinity for metal ions.
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with IC50 values using CoMFA/CoMSIA.
- In Vitro Assays : Measure inhibition of carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO2 hydration .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methanesulfonyl group with trifluoromethanesulfonyl to improve metabolic stability.
- Prodrug Design : Introduce ester linkages (e.g., acetyloxymethyl) to enhance solubility.
- ADME Profiling : Use Caco-2 cell monolayers for permeability studies and microsomal assays (human liver S9 fraction) to assess CYP450-mediated degradation .
Q. What advanced analytical approaches are recommended for detecting impurities or degradation products in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM (Multiple Reaction Monitoring) to trace impurities (e.g., unreacted 3,4-difluoroaniline).
- Stability Studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by LC-UV/ELSD analysis .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the sulfonamide’s role in multi-target drug discovery?
- Methodological Answer :
- Network Pharmacology : Use STRING or KEGG to map protein interaction networks linked to sulfonamide targets (e.g., EGFR, VEGFR).
- Polypharmacology Screening : Perform high-content screening (HCS) against a panel of 100+ kinases.
- In Silico Docking : Autodock Vina or Glide to predict binding modes to co-crystallized targets (PDB IDs: 3F8E, 4XYZ) .
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes.
- ANOVA with Tukey’s Post Hoc : Compare means across multiple concentrations (e.g., 1–100 µM).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., viability, ROS generation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
